![molecular formula C5H2BrFN2O2 B596307 3-Bromo-5-fluoro-2-nitropyridine CAS No. 1258544-91-0](/img/structure/B596307.png)
3-Bromo-5-fluoro-2-nitropyridine
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Overview
Description
3-Bromo-5-fluoro-2-nitropyridine is a chemical compound with the linear formula C5H2BrFN2O2 . It has a molecular weight of 220.99 . This compound is used in the preparation of bicyclic and tricyclic compounds as KAT II inhibitors for treating cognitive and other disorders .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-2-nitropyridine is represented by the InChI code: 1S/C5H2BrFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H . The InChI key is YMXQSNGTVXQMLC-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-nitropyridine is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere .Scientific Research Applications
Pharmaceutical Intermediate
“3-Bromo-5-fluoro-2-nitropyridine” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs it contributes to are not mentioned in the source, but typically, such intermediates are key components in a wide range of therapeutic drugs.
Organic Synthesis
This compound is part of the organoheterocyclic compounds class . These types of compounds are widely used in organic synthesis, which means they can be used to construct more complex organic molecules. The specific molecules it helps synthesize are not mentioned in the source.
Research Use
The compound is marked as "Research Use Only" , indicating that it’s primarily used in laboratory settings for various types of research. The exact nature of this research is not specified in the source.
Incompatibility with Oxidizing Agents
The compound is noted to be incompatible with oxidizing agents . This is important information for researchers and scientists handling the compound, as it informs them of potential reactions or hazards.
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-bromo-5-fluoro-2-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUABRVCGKZGKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-nitropyridine | |
CAS RN |
1258544-91-0 |
Source
|
Record name | 3-bromo-5-fluoro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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